molecular formula C10H11BBrFO4 B14022623 (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid

(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid

Cat. No.: B14022623
M. Wt: 304.91 g/mol
InChI Key: FZAZKLLZCOBSIS-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-3-(isopropoxycarbonyl)benzene using bis(pinacolato)diboron as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in coupling reactions. Its isopropoxycarbonyl group offers additional steric and electronic effects, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C10H11BBrFO4

Molecular Weight

304.91 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-propan-2-yloxycarbonylphenyl)boronic acid

InChI

InChI=1S/C10H11BBrFO4/c1-5(2)17-10(14)7-3-6(12)4-8(9(7)13)11(15)16/h3-5,15-16H,1-2H3

InChI Key

FZAZKLLZCOBSIS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C(=O)OC(C)C)Br)(O)O

Origin of Product

United States

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